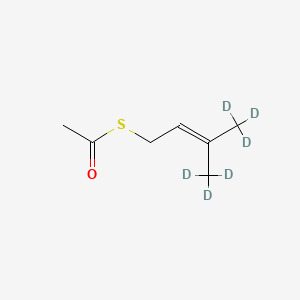

![molecular formula C23H23N3O2S B562325 5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole CAS No. 1076198-98-5](/img/structure/B562325.png)

5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

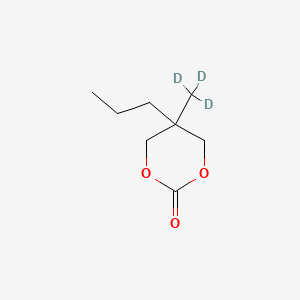

5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole is a complex organic compound . It is related to Omeprazole, a proton pump inhibitor used as an antiulcerative agent .

Synthesis Analysis

The synthesis of such compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of pinacol boronic esters has also been reported, utilizing a radical approach .Molecular Structure Analysis

The molecular structure of 5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole is complex, involving a benzimidazole core with various functional groups attached . These include a benzyloxy group, a dimethyl-methoxy-pyridinyl group, and a thio group .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the formation of this compound . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, while transmetalation occurs with formally nucleophilic organic groups .Scientific Research Applications

Pharmaceutical Research

This compound is a metabolite of Omeprazole, a widely used proton pump inhibitor. It can be used in pharmaceutical research to study drug metabolism and to develop new formulations with improved efficacy and safety profiles .

Analytical Chemistry

As a pharmaceutical secondary standard, this compound is suitable for use in analytical applications such as pharma release testing, method development for qualitative and quantitative analyses .

Material Science

Benzimidazole derivatives are used in material science for chemosensing, crystal engineering, and fluorescence applications. This compound could potentially be used in the development of new materials with specific optical properties .

Corrosion Science

In corrosion science, benzimidazole derivatives are studied for their potential as corrosion inhibitors. This compound may be researched for its effectiveness in protecting metals and alloys from corrosion .

Organic Synthesis

This compound can serve as an intermediate in the synthesis of other complex molecules. Its role in organic reactions and as a ligand for asymmetric catalysis is also an area of interest .

Agriculture

Benzimidazole derivatives have applications in agriculture, possibly as precursors to pesticides or as growth regulators due to their biological activity .

Future Directions

The future directions for research into this compound could involve further exploration of its synthesis, particularly in relation to the Suzuki–Miyaura coupling and protodeboronation processes . Additionally, investigation into its potential uses, particularly in relation to its connection with Omeprazole, could be beneficial .

Mechanism of Action

Target of Action

It is structurally similar to omeprazole , a well-known proton pump inhibitor. Therefore, it’s plausible that this compound may also target the H+/K+ ATPase enzyme (proton pump) in the gastric parietal cells, similar to Omeprazole .

Mode of Action

Based on its structural similarity to omeprazole , it can be hypothesized that it might also act as a proton pump inhibitor . Proton pump inhibitors work by irreversibly blocking the H+/K+ ATPase system of the gastric parietal cells, thereby inhibiting the final step in gastric acid production .

Pharmacokinetics

Considering its structural similarity to omeprazole , it might exhibit similar pharmacokinetic properties. Omeprazole is well absorbed in the stomach and is extensively metabolized by the liver. It has a half-life of about 1 hour and is excreted primarily in urine .

properties

IUPAC Name |

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-phenylmethoxy-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2S/c1-15-12-24-21(16(2)22(15)27-3)14-29-23-25-19-10-9-18(11-20(19)26-23)28-13-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSKSPIWDUMZMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652464 |

Source

|

| Record name | 6-(Benzyloxy)-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1076198-98-5 |

Source

|

| Record name | 6-(Benzyloxy)-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzyloxy-[7-13C]benzaldehyde](/img/structure/B562242.png)

![Anisaldehyde-[7-13C]](/img/structure/B562243.png)

![4-Methoxy-[7-13C]benzyl Alcohol](/img/structure/B562244.png)

![Methyl 4-Methoxy-[7-13C]-benzoate](/img/structure/B562245.png)

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B562252.png)

![2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride](/img/structure/B562258.png)